1-(4-Chloro-benzyl)-3-isoquinolin-5-yl-urea is an organic compound that belongs to the class of urea derivatives. Its molecular formula is C15H14ClN3O, and it contains a 4-chlorobenzyl group and an isoquinoline moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications.
The compound can be synthesized through various chemical reactions involving isocyanates and amines, particularly utilizing 4-chlorobenzylamine and isoquinoline derivatives as key starting materials. It has been studied for its interactions with biological targets, particularly in the context of receptor modulation.
1-(4-Chloro-benzyl)-3-isoquinolin-5-yl-urea is classified as:
The synthesis of 1-(4-Chloro-benzyl)-3-isoquinolin-5-yl-urea typically involves the following steps:
The reaction mechanism involves nucleophilic attack by the amine on the isocyanate, leading to the formation of the urea linkage. The process can be monitored using thin-layer chromatography to ensure completion.
The molecular structure of 1-(4-Chloro-benzyl)-3-isoquinolin-5-yl-urea can be represented as follows:
1-(4-Chloro-benzyl)-3-isoquinolin-5-yl-urea can undergo several types of chemical reactions:
These reactions can be performed under controlled conditions, often monitored by spectroscopic methods (NMR, IR) or chromatographic techniques.
The mechanism of action for 1-(4-Chloro-benzyl)-3-isoquinolin-5-yl-urea primarily involves its interaction with specific biological targets, such as receptors or enzymes. It is believed that:
1-(4-Chloro-benzyl)-3-isoquinolin-5-yl-urea exhibits stability under standard laboratory conditions but may decompose under extreme pH or temperature conditions. Its reactivity profile allows for further derivatization, making it versatile for medicinal chemistry applications.
1-(4-Chloro-benzyl)-3-isoquinolin-5-yl-urea has potential applications in various scientific fields:
The design of 1-(4-Chloro-benzyl)-3-isoquinolin-5-yl-urea emerged from systematic efforts to develop modality-specific TRPV1 antagonists that inhibit capsaicin- and heat-induced activation while sparing acid-sensing mechanisms. This selectivity was critical to avoid hyperthermia—a dose-limiting side effect of early TRPV1 antagonists like AMG 517 [7]. The isoquinolin-5-yl urea scaffold was prioritized due to its planar conformation, which optimally orients hydrogen bond donors/acceptors toward key TRPV1 binding residues (Asp551, Tyr511) within the intracellular vanilloid pocket [3] [10]. Molecular docking studies revealed that the urea carbonyl oxygen and N-H groups form a triad of hydrogen bonds with Glu570 and Asp551, while the isoquinoline nitrogen stabilizes Tyr511 via water-mediated interactions [3].
Table 1: Binding Interactions of Key TRPV1 Antagonists
| Compound | TRPV1 IC₅₀ (nM) | Capsaicin Blockade | Acid Blockade |
|---|---|---|---|
| 1-(4-Cl-Bn)-3-Iq-5-yl-urea | 8.4 | +++ | + |
| A-425619 (CF₃ analog) | 6.1 | +++ | ++ |
| ABT-102 (indazole urea) | 0.5 | +++ | +++ |
+++: potent; ++: moderate; +: weak [7] [10]
The isoquinolin-5-yl urea core serves as a dual-purpose pharmacophore:
Table 2: Role of Urea Substituents in TRPV1 Binding
| Isoquinoline Position | Binding Energy (ΔG, kcal/mol) | Key Interactions |
|---|---|---|
| 5-yl | -10.2 | H-bonds: Glu570, Asp551 |
| 6-yl | -7.8 | H-bond: Glu570; steric clash with Tyr511 |
| 8-yl | -6.1 | Weak π-stacking with Phe591 |
Data from molecular dynamics simulations [3]
The 4-chloro-benzyl group enhances hydrophobic enclosure within TRPV1’s allosteric pocket:
Table 3: Benzyl Substituent Effects on TRPV1 Antagonism
| Benzyl Substituent | TRPV1 IC₅₀ (nM) | Selectivity vs. hERG | Metabolic Stability (t₁/₂, min) |
|---|---|---|---|
| 4-Cl | 8.4 | 25-fold | 42 |
| 4-CF₃ | 6.1 | 8-fold | 28 |
| 3-Cl | 12.7 | 18-fold | 38 |
| H | 94.2 | >50-fold | 67 |
Data from rat liver microsomes and patch-clamp assays [7] [9]
Systematic modification of the N-benzyl region revealed strict structural prerequisites:
Table 4: In Vivo Efficacy of Urea Derivatives in Inflammatory Pain
| Compound | ED₅₀ (μmol/kg, p.o.) CFA Model | CNS Penetration (Brain/Plasma) |
|---|---|---|
| 1-(4-Cl-Bn)-3-Iq-5-yl-urea | 45 | 0.22 |
| A-425619 (4-CF₃-Bn) | 43 | 0.18 |
| N-(3-Pyridylmethyl) analog | 52 | 0.08 |
CFA: Complete Freund’s Adjuvant model [5] [10]
To address liabilities of the prototypical scaffold:
Table 5: Optimized Pharmacokinetic Parameters
| Modification | t₁/₂ (h) | F (%) | Brain/Plasma Ratio | P-gp Efflux Ratio |
|---|---|---|---|---|
| Parent Compound | 1.8 | 28 | 0.22 | 4.3 |
| C-1 Fluoro analog | 3.5 | 49 | 0.31 | 3.8 |
| 7-Chloro-Isoquinoline | 2.4 | 41 | 0.47 | 2.1 |
CAS No.: 28008-55-1
CAS No.: 39148-58-8
CAS No.: 147732-57-8
CAS No.:
CAS No.: 84393-31-7
CAS No.: 21416-14-8